Technical Guide: Synthesis of (3-Aminophenyl)dimethylphosphine Oxide
Technical Guide: Synthesis of (3-Aminophenyl)dimethylphosphine Oxide
The following technical guide details the synthesis of (3-Aminophenyl)dimethylphosphine oxide , a critical scaffold in medicinal chemistry, particularly for kinase inhibitor development (e.g., ALK inhibitors like Brigatinib).
CAS Number: 26728-38-1 Formula: C₈H₁₂NOP Molecular Weight: 169.16 g/mol [1][2]
Executive Summary & Retrosynthetic Analysis
The dimethylphosphine oxide (DMPO) moiety is a bioisostere of the amide group and a potent hydrogen-bond acceptor.[2] Its incorporation into drug candidates improves metabolic stability and solubility.[3] The synthesis of (3-aminophenyl)dimethylphosphine oxide poses a chemoselectivity challenge: installing the phosphorus-carbon (P–C) bond without oxidizing the amine prematurely or poisoning the catalyst.
Retrosynthetic Logic: The most robust disconnection is the P–C bond , utilizing a Palladium-catalyzed cross-coupling between a secondary phosphine oxide (SPO) and an aryl halide.[2] This route avoids the harsh conditions of Grignard reagents, which are incompatible with the nitro precursors often used to mask the amine.
Pathway Visualization
Figure 1: Strategic disconnection showing the convergent Pd-catalyzed route.
Primary Route: Pd-Catalyzed Cross-Coupling (The "SPO" Method)
This route is currently the industry standard for medicinal chemistry due to its high functional group tolerance and scalability. It utilizes Dimethylphosphine oxide (SPO) as a nucleophile under Palladium catalysis.
Phase 1: Preparation of Dimethylphosphine Oxide (Me₂P(O)H)
Note: This reagent is commercially available but often expensive or unstable upon long storage. In-situ preparation or fresh synthesis is recommended for scale-up.
Mechanism: Hydrolysis of chlorodimethylphosphine or Grignard addition to diethyl phosphite.
Reaction:
Phase 2: P-C Bond Formation
Reaction:
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Catalyst System: Pd(OAc)₂ (1–5 mol%) with Xantphos (ligand). Xantphos is crucial for preventing catalyst poisoning by the phosphine oxide.
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Base: K₃PO₄ or Cs₂CO₃ (anhydrous).[2]
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Solvent: 1,4-Dioxane or Toluene (degassed).[2]
Phase 3: Nitro Reduction
Reaction:
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Selectivity: The P=O bond is extremely stable to hydrogenation. Standard conditions (H₂ balloon, MeOH) work quantitatively.
Detailed Experimental Protocols
Protocol A: Synthesis of Dimethylphosphine Oxide (Precursor)
Use this if the reagent is not purchased.
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Setup: Flame-dried 1L 3-neck flask, N₂ atmosphere.
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Reagents: Diethyl phosphite (1.0 eq), Methylmagnesium bromide (3.0 eq, 3.0 M in ether).
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Procedure:
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Cool MeMgBr solution to 0°C.[2]
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Add Diethyl phosphite dropwise (highly exothermic).
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Warm to RT and stir for 2 hours.
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Quench: Pour into saturated NH₄Cl (aq) at 0°C.
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Extraction: Extract continuously with CHCl₃ or DCM.
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Concentration: Carefully remove solvent (Me₂P(O)H is volatile; bp ~65-70°C at reduced pressure).
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Yield: Expect colorless oil/low-melting solid.
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Protocol B: Pd-Catalyzed Coupling (Key Step)[2][3]
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Reagents:
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1-Bromo-3-nitrobenzene (1.0 eq, 20 mmol)
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Dimethylphosphine oxide (1.2 eq)
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Pd(OAc)₂ (2 mol%)
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Xantphos (2.2 mol%)
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K₃PO₄ (1.5 eq)
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Solvent: Dry 1,4-Dioxane (0.2 M concentration)
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Procedure:
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Charge flask with aryl bromide, base, Pd(OAc)₂, and Xantphos.
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Evacuate and backfill with N₂ (3 cycles).
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Add Dioxane and Dimethylphosphine oxide via syringe.
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Heat to 100°C for 4–12 hours. Monitor by LCMS (Target mass: M+H = 200.1).
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Workup: Filter through Celite to remove inorganic salts. Concentrate filtrate.
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Purification: Flash chromatography (DCM/MeOH 95:5). The product is polar.
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Protocol C: Hydrogenation to Target
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Reagents:
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(3-Nitrophenyl)dimethylphosphine oxide (from Step B)
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Pd/C (10 wt% loading, use 10% by mass of substrate)
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Solvent: Methanol[4]
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Procedure:
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Dissolve substrate in MeOH. Add Pd/C carefully under N₂.
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Purge with H₂ (balloon pressure is sufficient).
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Stir at RT for 2–4 hours.
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Workup: Filter through Celite. Evaporate solvent.
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Result: Off-white solid. Purity is usually >95% without further chromatography.
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Analytical Data & Troubleshooting
Key Characterization Data
| Technique | Expected Signal | Interpretation |
| ³¹P NMR | δ +28 to +35 ppm (s) | Distinct shift for tertiary phosphine oxide.[2] Absence of P-H coupling (doublet) confirms substitution. |
| ¹H NMR | δ 1.6–1.8 ppm (d, J=13Hz, 6H) | Methyl protons coupled to Phosphorus (Doublet is diagnostic). |
| ¹H NMR | δ 3.5–5.0 ppm (broad s) | Amine protons (NH₂) after reduction. |
| LC-MS | m/z ~170.1 [M+H]⁺ | Confirm molecular weight. |
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield in Coupling | Oxidation of SPO reagent | Ensure Me₂P(O)H is fresh.[2] It oxidizes to phosphinic acid (Me₂P(O)OH) in air. |
| Catalyst Death | P(III) poisoning | Ensure complete oxidation of any trace phosphine impurities. Use Xantphos (high bite angle protects Pd). |
| Product stuck on Silica | High Polarity | Use DCM:MeOH (9:1) or even 8:2. Add 1% Et₃N to the eluent. |
Safety & Handling
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Dimethylphosphine oxide: Malodorous and potentially toxic. Handle in a fume hood. While less pyrophoric than primary phosphines, it is flammable.
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Palladium Residues: Heavy metal waste must be segregated.
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Exotherms: The Grignard synthesis of the precursor is extremely exothermic; control addition rates strictly.
References
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Enamine Ltd. Synthesis of medchem-relevant Dimethylphosphine Oxide (DMPO) containing building blocks.[5] (Demonstrates scale-up of Me2P(O)H and Pd-coupling).
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Organic Chemistry Portal. Phosphine oxide synthesis by substitution or addition.[2] (Comprehensive review of C-P bond formation methods).
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Hays, H. R. (1968).[4] "Reaction of diethyl phosphonate with methyl and ethyl Grignard reagents". Journal of Organic Chemistry, 33(10), 3690–3694. (Foundational protocol for Me2P(O)H synthesis).
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Sigma-Aldrich. (3-Aminophenyl)dimethylphosphine oxide Product Page.[2] (Physical properties and safety data).
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Ding, H. et al. (2013).[2] "Palladium-Catalyzed P-C Coupling of Secondary Phosphine Oxides". Organic Letters. (Modern conditions for the coupling step).
